

# Initial Efficacy Studies of NoName (as a Selective RET Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical efficacy studies for **NoName**, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations in the RET gene are known oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] **NoName** is designed to target these genetic alterations, offering a precision medicine approach for patients with RET-driven malignancies.[4]

## **Preclinical Efficacy**

The preclinical evaluation of **NoName** was conducted to determine its in vitro potency and selectivity, as well as its in vivo anti-tumor activity.

#### In Vitro Kinase Inhibition

**NoName** was profiled against a panel of wild-type and mutated RET kinases to determine its inhibitory activity. The half-maximal inhibitory concentration (IC50) was established using biochemical assays.

Data Presentation: Table 1. In Vitro Kinase Inhibition Profile of NoName



| Kinase Target                              | Cellular IC50 (nM) |
|--------------------------------------------|--------------------|
| KIF5B-RET (fusion)                         | 0.9                |
| CCDC6-RET (fusion)                         | 1.1                |
| RET M918T (mutation)                       | 1.2                |
| RET V804M (gatekeeper resistance mutation) | 31.0               |
| VEGFR2                                     | > 10,000           |

Data compiled from representative preclinical characterizations of selective RET inhibitors.[5][6]

### **In Vivo Anti-Tumor Activity**

The in vivo efficacy of **NoName** was assessed in cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models harboring RET alterations.[7][8] Tumor growth inhibition was the primary endpoint.

Data Presentation: Table 2. In Vivo Efficacy of NoName in Xenograft Models

| Model         | RET Alteration | Dosing Schedule | Tumor Growth Inhibition (%) |
|---------------|----------------|-----------------|-----------------------------|
| KIF5B-RET CDX | Fusion         | 30 mg/kg, QD    | 95                          |
| CCDC6-RET PDX | Fusion         | 60 mg/kg, QD    | 100 (complete regression)   |
| RET M918T CDX | Mutation       | 30 mg/kg, QD    | 88                          |

Data represents typical outcomes for selective RET inhibitors in preclinical xenograft studies.[5] [6]

## Early Clinical Efficacy (Phase I/II)

A first-in-human, open-label, Phase I/II trial was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **NoName** in patients with advanced solid tumors harboring



RET alterations. The study employed a dose-escalation phase followed by a dose-expansion phase.[9][10][11][12]

### **Patient Population and Response**

Patients with RET fusion-positive NSCLC, both treatment-naïve and previously treated, were enrolled. Objective response rate (ORR) was assessed by independent review according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[13][14][15][16][17]

Data Presentation: Table 3. Preliminary Clinical Efficacy of **NoName** in RET Fusion-Positive NSCLC

| Patient Cohort        | N   | Objective<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Partial<br>Response (PR) |
|-----------------------|-----|-------------------------------------|---------------------------|--------------------------|
| Treatment-Naïve       | 69  | 84%                                 | 4                         | 54                       |
| Previously<br>Treated | 247 | 61%                                 | 18                        | 133                      |

Efficacy data modeled after the LIBRETTO-001 trial for selpercatinib, a selective RET inhibitor. [18]

## **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the IC50 of **NoName** against various RET kinase alterations.

Methodology: Recombinant human RET kinases were used in a radiometric kinase assay.[19] [20] The assay was performed in 96-well plates containing the kinase, a peptide substrate, and ATP with a radioactive label. **NoName** was added in a series of dilutions. Following incubation, the phosphorylated substrate was captured, and the radioactivity was measured. The IC50 value was calculated as the concentration of **NoName** that resulted in a 50% reduction of kinase activity.[21][22]

### **Xenograft Mouse Models**



Objective: To evaluate the in vivo anti-tumor activity of **NoName**.

#### Methodology:

- Cell Implantation: Human cancer cells with known RET alterations were implanted subcutaneously into the flank of immunodeficient mice.[7]
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>). Mice were then randomized into vehicle control and treatment groups.[7]
- Treatment Administration: **NoName** was administered orally once daily (QD) at specified doses. The vehicle control group received the solvent without the active compound.
- Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers, calculated with the formula (Width<sup>2</sup> x Length) / 2.[7]
- Endpoint: The study was concluded when tumors in the control group reached a
  predetermined size, and the percentage of tumor growth inhibition was calculated.

#### Phase I/II Clinical Trial Design

Objective: To assess the safety and preliminary efficacy of **NoName** in patients with RETaltered solid tumors.

#### Methodology:

- Study Design: A multicenter, open-label, Phase I (dose escalation) and Phase II (dose expansion) trial.
- Dose Escalation (Phase I): A standard 3+3 design was used.[9][11] Cohorts of 3-6 patients
  received escalating doses of NoName to determine the maximum tolerated dose (MTD) and
  recommended Phase 2 dose (RP2D).[12]
- Dose Expansion (Phase II): Additional patients were enrolled in specific cohorts (e.g., treatment-naïve NSCLC, previously treated NSCLC) and treated at the RP2D to further evaluate efficacy and safety.



• Efficacy Assessment: Tumor responses were evaluated by imaging every 8 weeks and assessed according to RECIST 1.1 criteria.[13][14][15]

## Mandatory Visualizations Signaling Pathway Diagram









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: "Shadows and Fogs" [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose Escalation Methods in Phase I Cancer Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. quanticate.com [quanticate.com]
- 11. Up-and-down designs for phase I clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. RECIST Criteria Friends of Cancer Research [friendsofcancerresearch.org]
- 14. project.eortc.org [project.eortc.org]
- 15. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 16. cibmtr.org [cibmtr.org]
- 17. radiopaedia.org [radiopaedia.org]
- 18. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]



- 20. bmglabtech.com [bmglabtech.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- To cite this document: BenchChem. [Initial Efficacy Studies of NoName (as a Selective RET Inhibitor)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3845579#initial-studies-on-noname-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com